16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Overview
Description
11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines benzothiophene, triazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine typically involves multi-step reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure product quality. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent.
Industry: It is explored for its use in materials science, particularly in the development of organic electronic devices
Mechanism of Action
The mechanism of action of 11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine
- 11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]pyrimidine
Uniqueness
11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is unique due to its specific combination of benzothiophene, triazole, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6S/c1-7-2-3-8-9(4-7)20-12-10(8)11-16-14-5-18(11)13-17-15-6-19(12)13/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPSSQEKCTNNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=CN4C5=NN=CN35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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